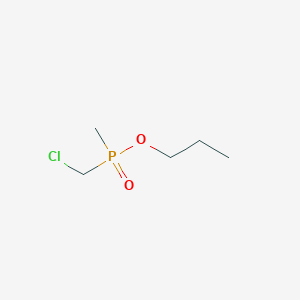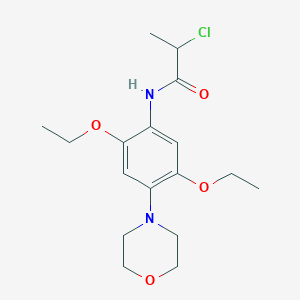
2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a furan ring. The presence of the difluoromethyl group adds unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl and furan groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a furan-2-yl-thioamide with a difluoromethylating agent can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the furan ring, depending on the reagents used.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The thiazole and furan rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-5-(furan-2-yl)-1,3-thiazole
- 2-(Difluoromethyl)-5-(thiophen-2-yl)-1,3-thiazole
- 2-(Difluoromethyl)-5-(pyridin-2-yl)-1,3-thiazole
Uniqueness
2-(Difluoromethyl)-5-(furan-2-yl)-1,3-thiazole is unique due to the presence of both the furan and thiazole rings, which confer distinct chemical properties
Properties
Molecular Formula |
C8H5F2NOS |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-(furan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-6(13-8)5-2-1-3-12-5/h1-4,7H |
InChI Key |
GBSDRWIDFLFUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(S2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13208937.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13208941.png)
![10-Methyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13208946.png)
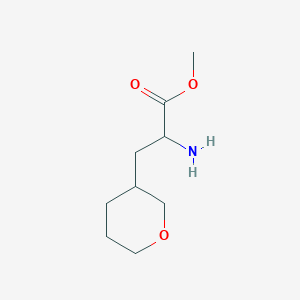

![(2-Methylpropyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13208969.png)
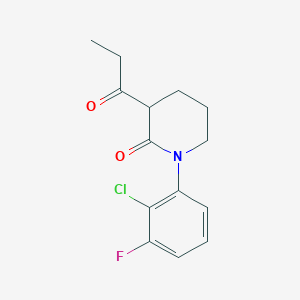

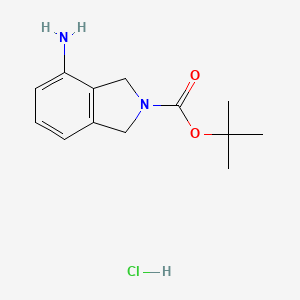
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate](/img/structure/B13208981.png)
![2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile](/img/structure/B13208989.png)
